molecular formula C8H11F2NO B13682039 6,6-Difluorospiro[3.3]heptane-2-carboxamide

6,6-Difluorospiro[3.3]heptane-2-carboxamide

Cat. No.: B13682039
M. Wt: 175.18 g/mol
InChI Key: FLEAYBRGFQPDGP-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[33]heptane-2-carboxamide is a chemical compound characterized by its unique spirocyclic structure, which includes two fluorine atoms attached to a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxamide typically involves the use of fluorinated precursors and spirocyclization reactions. One common method involves the reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with suitable nucleophiles under controlled conditions to form the spirocyclic structure . The reaction conditions often include the use of polar aprotic solvents and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batch sizes, ensuring purity through advanced purification techniques, and implementing safety protocols for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorospiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6,6-Difluorospiro[3.3]heptane-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[3.3]heptane-2-carboxamide involves its interaction with molecular targets through its fluorinated spirocyclic structure. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, influencing their activity. The spirocyclic structure provides conformational rigidity, which can enhance binding specificity and stability.

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.

    5,6-Difluoro-1H-indole-2-carboxylic acid: Another fluorinated compound with a different ring structure.

    1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester: A spirocyclic compound with different functional groups.

Uniqueness

6,6-Difluorospiro[3.3]heptane-2-carboxamide is unique due to its specific combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEAYBRGFQPDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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